molecular formula C20H21NO4S B2966638 methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291865-82-1

methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2966638
CAS RN: 1291865-82-1
M. Wt: 371.45
InChI Key: GAXKZZLDCJMSCJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as MBBD, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiazine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Scientific Research Applications

Facile Synthesis and Biological Activity

A novel series of derivatives, including "methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide," have been synthesized using an ultrasonic-mediated process starting from sodium saccharin. These compounds were evaluated for their antibacterial and radical scavenging activities, showcasing the compound's potential in developing new therapeutic agents with antimicrobial and antioxidant properties (Zia-ur-Rehman et al., 2009).

Precursor for Antiosteoarthritis Agents

The synthesis of "methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide" from saccharin sodium salt highlights its application as a precursor for creating a new class of quaternary ammonium derivatives. These derivatives are investigated for their potential antiosteoarthritis properties, indicating the compound's significance in drug development for treating osteoarthritis conditions (Vidal, Madelmont, & Mounetou, 2006).

High Yield Synthesis of Derivatives

Research has also focused on synthesizing 4H-1,4-benzothiazine-1,1-dioxide derivatives through a sequence of almost quantitative reactions, starting from commercially available materials. This synthesis approach emphasizes the compound's versatility and the efficiency of its derivative production, which is essential for various scientific applications (Montis et al., 2008).

Multicomponent Synthesis Applications

The compound and its derivatives have been explored in multicomponent synthesis processes. For instance, new derivatives were synthesized via a three-component interaction, leading to the formation of novel 2-amino-4H-pyrans. This research demonstrates the compound's utility in complex chemical syntheses, contributing to the development of new chemical entities with potential biological activities (Lega et al., 2016).

Molecular Structure and Antimicrobial Studies

Studies have also been conducted on the molecular structure of similar benzothiazine derivatives, revealing their antimicrobial potential. These investigations provide insights into the structural basis of biological activity and pave the way for designing more effective antimicrobial agents (Ahmad et al., 2012).

properties

IUPAC Name

methyl 4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-4-7-15-10-12-16(13-11-15)21-14-19(20(22)25-2)26(23,24)18-9-6-5-8-17(18)21/h5-6,8-14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXKZZLDCJMSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-butylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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